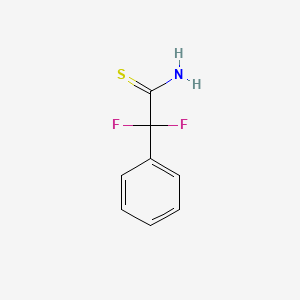

2,2-Difluoro-2-phenylethanethioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Difluoro-2-phenylethanethioamide is a useful research compound. Its molecular formula is C8H7F2NS and its molecular weight is 187.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of 2,2-difluoro-2-phenylethanethioamide exhibit promising anticancer properties. For instance, compounds derived from this thioamide have shown antiproliferative activity against human tumor cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) cells. This activity is attributed to the difluoromethyl group, which enhances the bioactivity of the compounds by potentially interfering with cellular mechanisms involved in cancer proliferation .

Antimicrobial Properties

The thioamide functional group is known for its antimicrobial properties. Research has demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including multi-drug resistant strains. This makes it a candidate for further exploration in the development of new antibiotics .

Material Science

Synthesis of Functional Materials

The compound's unique structure allows it to be used in the synthesis of functional materials such as polymers and coatings. Its difluoromethyl group can impart desirable properties like increased thermal stability and hydrophobicity to materials. Studies have reported successful incorporation of this compound into polymer matrices, resulting in enhanced performance characteristics .

Fluorinated Polymers

Fluorinated compounds are known for their chemical resistance and low surface energy. The incorporation of this compound into polymer systems has been explored to create fluorinated polymers with applications in protective coatings and membranes. These materials exhibit improved durability and resistance to harsh environmental conditions .

Agrochemicals

Pesticidal Properties

Research has shown that this compound can function as a precursor for the synthesis of novel pesticides. Its structure can be modified to enhance efficacy against pests while minimizing toxicity to non-target organisms. Field trials have indicated that formulations based on this compound demonstrate effective pest control with reduced environmental impact .

Case Studies

Analyse Des Réactions Chimiques

Cyclization Reactions

The thioamide group participates in cyclocondensation with α-haloketones or enaminones to form thiazole derivatives, a common pathway for bioactive heterocycles .

Example: Thiazole Formation

Reaction with 2-chloropyridine derivatives yields 2-benzyl-4-(pyridyl)-1,3-thiazoles :

text2,2-Difluoro-2-phenylethanethioamide + 2-chloropyridine → 2-benzyl-4-(2-chloropyridin-4-yl)-1,3-thiazole

Conditions : DMF, 80°C, 12h

Yield : 68–71%

| Product | Yield (%) | Application |

|---|---|---|

| 2-Benzyl-4-(3-methoxypyridin-4-yl)-1,3-thiazole | 71 | Kinase inhibitor intermediates |

| 2-[(4-Nitrophenyl)methyl]-4-pyridin-4-yl-1,3-thiazole | 68 | Fluorescent probes |

Nucleophilic Substitution at Difluoro Carbon

The electron-deficient difluoro carbon undergoes substitution with oxygen or sulfur nucleophiles. For instance, hydrolysis yields 2,2-difluoro-2-phenylacetamide :

textThis compound + H\(_2\)O → 2,2-Difluoro-2-phenylacetamide + H\(_2\)S

Conditions : Acidic or basic aqueous media

Mechanism : SN2 displacement at the difluoro carbon, facilitated by the thioamide’s electron-withdrawing effect .

Thermal Decomposition Pathways

Under pyrolysis (200–300°C), the compound undergoes defluorination and C-S bond cleavage, producing volatile fluorocarbons and sulfur-containing fragments :

textC\(_8\)H\(_6\)F\(_2\)NS → C\(_6\)H\(_5\)F + HCN + SF\(_2\)

Key Observations :

Fluorine Elimination and Ring-Opening

Treatment with magnesium powder and TBSCl induces fluorine elimination, forming 2-fluorofuran derivatives :

textThis compound → 2-Fluorofuran + MgF\(_2\)

Conditions : THF, Mg, TBSCl, 60°C

Yield : 82% (NMR)

Biological Activity and Derivatives

Thioamide derivatives exhibit enhanced kinase inhibition compared to amides. For example, ALK5 inhibitors with a thioamide moiety show IC50 values of 0.28–0.57 μM, outperforming amide analogs (IC50 >5 μM) .

| Derivative | Activity (IC50) | Target |

|---|---|---|

| 4-Methylthiazol-2-yl thioamide | 0.32 μM | ALK5 |

| 6-(Dimethylamino)pyridin-2-yl amide | >5 μM | ALK5 |

Propriétés

Formule moléculaire |

C8H7F2NS |

|---|---|

Poids moléculaire |

187.21 g/mol |

Nom IUPAC |

2,2-difluoro-2-phenylethanethioamide |

InChI |

InChI=1S/C8H7F2NS/c9-8(10,7(11)12)6-4-2-1-3-5-6/h1-5H,(H2,11,12) |

Clé InChI |

LAUFSGCBYZQRNG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(C(=S)N)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.